(2R)-2-ETHYL-PYRROLIDINE

Chiral Resolution Enantioselective Synthesis Stereochemistry

(2R)-2-Ethyl-pyrrolidine (CAS 123168-37-6) is a chiral secondary amine featuring a five-membered nitrogen-containing heterocycle with an (R)-configured ethyl substituent at the 2-position. This compound serves as a versatile chiral building block, auxiliary, and ligand in asymmetric synthesis and medicinal chemistry programs.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 123168-37-6
Cat. No. B168372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-ETHYL-PYRROLIDINE
CAS123168-37-6
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCC1CCCN1
InChIInChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKeyJFZLDRUSMYBXRI-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Ethyl-pyrrolidine (CAS 123168-37-6): Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(2R)-2-Ethyl-pyrrolidine (CAS 123168-37-6) is a chiral secondary amine featuring a five-membered nitrogen-containing heterocycle with an (R)-configured ethyl substituent at the 2-position. This compound serves as a versatile chiral building block, auxiliary, and ligand in asymmetric synthesis and medicinal chemistry programs . Its defined stereochemistry enables the construction of enantiomerically enriched molecules, a critical requirement for pharmaceutical intermediates where stereochemical purity directly impacts biological activity . The free base has a molecular formula of C₆H₁₃N, a molecular weight of 99.17 g/mol, and a boiling point of 122.1±8.0 °C at 760 mmHg .

Stereochemistry (R)-Configuration at C2
Form Free base liquid
Role Chiral building block & ligand

Why (2R)-2-Ethyl-pyrrolidine (CAS 123168-37-6) Cannot Be Replaced by Generic Pyrrolidines


Substituting (2R)-2-ethyl-pyrrolidine with an achiral pyrrolidine, the opposite (S)-enantiomer, or a different 2-alkyl analog introduces fundamental changes to stereochemical outcome, synthetic route viability, and biological target compatibility. The (R)-configuration at C2 is not a generic feature; it dictates the three-dimensional presentation of the ethyl group and the secondary amine in catalytic cycles, chiral auxiliary applications, and receptor-ligand interactions . In pharmaceutical synthesis, the use of the incorrect enantiomer can lead to inactive or even antagonistic compounds . Furthermore, the specific C2-ethyl substitution confers distinct steric and electronic properties compared to the unsubstituted pyrrolidine or the smaller 2-methyl analog, impacting reaction kinetics, regioselectivity, and the physicochemical properties of downstream intermediates .

(S)-enantiomer or racemate may lead to opposite stereochemical outcomes and incompatible biological target engagement.
2-Methyl-pyrrolidine introduces smaller steric bulk and lower lipophilicity, shifting pharmacokinetic and binding profiles.
Achiral pyrrolidine lacks the required stereochemical control for asymmetric synthesis.

Quantitative Differentiation of (2R)-2-Ethyl-pyrrolidine Against Key Comparators


Absolute Configuration Defines Synthetic Utility: (2R) vs. (2S) Enantiomer

(2R)-2-ethyl-pyrrolidine is a specific enantiomer with the (R)-configuration at the C2 stereocenter. Its mirror image, (2S)-2-ethyl-pyrrolidine (CAS for hydrochloride: 597562-96-4), has an opposite three-dimensional arrangement . While the two enantiomers share identical physicochemical properties (e.g., boiling point, density) in an achiral environment, their behavior diverges completely in chiral settings. The (R)-enantiomer is a key intermediate for PDK1 kinase inhibitors [1], whereas the (S)-enantiomer is a critical building block for synthesizing N,N'-substituted-1,3-diamino-2-hydroxypropanes for Alzheimer's disease [2]. Selection between enantiomers is not interchangeable; it is dictated by the stereochemical target of the downstream synthesis.

Enantiomeric utility
Head-to-head
(2R)-ethyl-pyrrolidinePDK1 inhibitor synthesis
(2S)-ethyl-pyrrolidineAlzheimer's target intermediates
Enantiomer selection may determine synthetic route success.
Chiral environment required for differentiation.
Chiral Resolution Enantioselective Synthesis Stereochemistry

Hydrophobicity and Steric Profile: C2-Ethyl vs. C2-Methyl Pyrrolidine

The substitution at the 2-position dictates key molecular properties. (2R)-2-ethyl-pyrrolidine, with a C2-ethyl group, has a calculated partition coefficient (cLogP) of approximately 1.48 and a topological polar surface area (tPSA) of 12.0 Ų [1]. In contrast, the closely related 2-methyl-pyrrolidine (C5H11N) is a smaller, less lipophilic analog . While direct cLogP data for 2-methyl-pyrrolidine is less frequently reported in public sources for the free base, the increased carbon count of the ethyl group over the methyl group consistently leads to a measurable increase in lipophilicity (ΔcLogP > 0.4) and a larger steric demand, factors that can significantly influence membrane permeability, metabolic stability, and ligand binding affinity.

Lipophilicity & sterics
Class-level
cLogP ~1.48 tPSA 12.0 Ų
May modulate membrane permeability and target binding profile.
Estimated ΔcLogP > +0.4 vs. 2-methyl analog.
Physicochemical Properties Lipophilicity Structure-Activity Relationship

Synthetic Accessibility and Scalability: Free Base vs. Hydrochloride Salt

The physical form of the compound is a critical differentiator for process chemistry. (2R)-2-ethyl-pyrrolidine is a liquid at room temperature with a boiling point of 122.1±8.0 °C , which can present handling and purification challenges during scale-up. Its hydrochloride salt, (2R)-ethylpyrrolidine hydrochloride (CAS 460748-80-5), is a solid with a melting point of approximately 110-119°C . This solid form offers distinct advantages: it is easier to weigh accurately, less prone to loss during handling, and can be purified by recrystallization, leading to higher purity and improved stability for storage [1]. The choice between the free base and the salt form is a key decision point in route scouting and process development.

Form & handling
Head-to-head
Free baseLiquid, bp 122 °C
HCl saltSolid, mp 110-119 °C
Solid salt may facilitate handling and purification during scale-up.
Recrystallization enables higher purity.
Process Chemistry Scale-up Salt Selection

Chiral Purity and Analytical Characterization: 1H NMR as a Fingerprint

The 1H NMR spectrum provides a unique fingerprint for (2R)-2-ethyl-pyrrolidine, essential for identity confirmation and purity assessment. A reported spectrum for the closely related (R)-2-ethylpyrrolidine hydrochloride in CD3OD shows distinct signals: δ 1.07 (t, J = 7.5 Hz, 3H) for the terminal methyl, a multiplet at 1.60-1.84 (m, 3H) for aliphatic protons, and a multiplet at 3.38-3.52 (m, 1H) for the proton adjacent to nitrogen . This spectral pattern serves as a benchmark for batch-to-batch consistency. While the (S)-enantiomer would produce an identical spectrum under achiral NMR conditions, its enantiomeric purity is typically verified by chiral HPLC or NMR with a chiral shift reagent . This analytical signature is crucial for ensuring the integrity of the material before its use in critical synthetic steps.

NMR fingerprint
Reported
δ 1.07 (t, 3H), 1.60-1.84 (m, 3H), 3.38-3.52 (m, 1H)
Supports identity confirmation and batch consistency.
Enantiomeric purity requires chiral HPLC.
Analytical Chemistry NMR Spectroscopy Quality Control

Optimal Application Scenarios for (2R)-2-Ethyl-pyrrolidine (CAS 123168-37-6) Based on Proven Differentiation


Asymmetric Synthesis of PDK1 Kinase Inhibitors for Oncology

Procure (2R)-2-ethyl-pyrrolidine as the chiral building block for synthesizing 6-(4-pyrimidinyl)-1H-indazole derivatives. The (R)-configuration is a required stereochemical element for the generation of potent PDK1 inhibitors, a target in cancer and metabolic disease. The correct enantiomer is essential for achieving the desired biological activity and for generating patentable, enantiomerically pure drug candidates [1].

Stereospecific Synthesis of (-)-Cucurbitine Analogues

Utilize (2R)-2-ethyl-pyrrolidine as a starting material or key intermediate in the asymmetric synthesis of novel 2-alkyl-substituted (-)-cucurbitine analogues. The (2R,4S)-4-Amino-2-carboxy-2-ethylpyrrolidine derivative, accessed from this chiral pool, is a target scaffold for exploring the structure-activity relationships of this unique α-amino acid class [2].

Medicinal Chemistry for Alzheimer's Disease: (2S)-Enantiomer Route

While (2R)-2-ethyl-pyrrolidine is the focus, this scenario highlights the critical importance of enantiomeric selection. For programs targeting Alzheimer's disease via N,N'-substituted-1,3-diamino-2-hydroxypropanes, the (2S)-enantiomer (or its derivatives) is the required building block [3]. This case study underscores that the choice between (R) and (S) is not arbitrary but is dictated by the biological target and the synthetic route to the final active pharmaceutical ingredient.

Scale-Up and Process Development Using the Hydrochloride Salt

For multi-step syntheses requiring precise stoichiometry and high purity, source the (2R)-ethylpyrrolidine hydrochloride salt (CAS 460748-80-5) rather than the free base. Its solid, crystalline nature (melting point ~110-119°C) facilitates accurate weighing, reduces volatility losses, and enables purification by recrystallization, leading to more robust and reproducible large-scale processes .

Application
Selection Property
Validation Focus
PDK1 kinase inhibitor research
Chiral (R)-configuration
Enantiomeric purity and target engagement studies
Asymmetric synthesis of cucurbitine scaffolds
2-Alkyl-substituted chiral pyrrolidine
Stereochemical outcome and scaffold validation
Enantiomer-specific drug candidate synthesis
Correct enantiomer configuration
Biological target compatibility review
Scale-up synthesis process development
Hydrochloride salt form
Purity and reproducibility in multi-step synthesis
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